![molecular formula C19H25N5O3 B2423690 (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034439-61-5](/img/structure/B2423690.png)
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
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Description
The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
is a chemical compound with the molecular formula C15H19N5O3
. It is available for purchase from certain chemical suppliers.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-aryl (pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester .Scientific Research Applications
- Findings : The compound affected AchE activity, which plays a crucial role in nerve pulse transmission. Behavioral changes and reduced survival were observed, highlighting its neurotoxicity .
- Findings : Preliminary results indicate superior cytotoxicity against MCF-7 and HCT-116 cells, suggesting potential as an anticancer agent .
Neurotoxicity Assessment
Anticancer Properties
Medicinal Chemistry Building Block
properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-23(2)17-18(21-10-9-20-17)26-13-6-5-11-24(12-13)19(25)16-14-7-3-4-8-15(14)27-22-16/h9-10,13H,3-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAIKTYXZPCABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NOC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone |
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